1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Discovery of Inhibitors
Compounds related to the specified chemical structure have been explored as inhibitors for various biological targets. For example, triazine and piperidine carboxamide derivatives have been investigated for their role as inhibitors of soluble epoxide hydrolase, a key enzyme implicated in inflammatory and pain processes. These studies involve the optimization of heterocyclic compounds for potency, selectivity, and pharmacokinetic properties to identify potential therapeutic agents (R. Thalji et al., 2013).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, similar in structural motif to the specified compound, has demonstrated antimicrobial activities against a range of microorganisms. These studies contribute to the discovery of new antimicrobial agents that can be used to treat infections caused by bacteria and fungi resistant to existing antibiotics (H. Bektaş et al., 2007).
Pharmacological Evaluation
Compounds with structural similarities, including thiazolo-triazole and piperidine motifs, have been synthesized and evaluated for various pharmacological activities. These activities include antibacterial and antifungal effects, which highlight the potential for developing new therapeutic agents based on these core structures (M. Suresh et al., 2016).
Synthesis and Design
The synthesis and design of novel heterocyclic compounds, incorporating elements like triazole and piperidine, are crucial for the discovery of new drugs with improved efficacy and safety profiles. Research in this area focuses on developing efficient synthetic routes and exploring the structure-activity relationships of these compounds (V. U. Jeankumar et al., 2013).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the retrieved papers, it is known that compounds containing a 1,2,4-triazole ring can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Some similar compounds have shown promising cytotoxic activity against cancer cell lines .
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-8-6-11(7-9-27)17(24)29)12-4-3-5-13(10-12)20(21,22)23/h3-5,10-11,15,30H,2,6-9H2,1H3,(H2,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNISYKHGIZUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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